5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Overview
Description
“5-bromo-N-(pyridin-2-yl)thiazol-2-amine” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle, making them valid targets for anticancer drug discovery .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The compound can undergo various types of reactions, including nucleophilic and electrophilic substitutions.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
5-bromo-N-(pyridin-2-yl)thiazol-2-amine demonstrates dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six isomeric structures with relative energy differences, showcasing electron donating properties and protonation energy characteristics in this compound class (Bhatia, Malkhede, & Bharatam, 2013).
Protonation Sites and Hydrogen Bonding
This compound has been used to study protonation sites and hydrogen bonding patterns in mono-hydrobromide salts. Different protonation sites lead to varied intermolecular hydrogen bonding networks, contributing to the understanding of molecular interactions (Böck et al., 2021).
Structural Characterization in Polymorphs
The compound serves in the structural characterization of polymorphs and derived 2-aminothiazoles. It helps in analyzing hydrogen-bonded structures and molecular conformations in various crystal systems (Böck et al., 2020).
Antimicrobial Activities
It's a precursor in synthesizing compounds with potential antimicrobial activities. The reactions involving this compound have been studied for their antimicrobial properties, contributing to medicinal chemistry research (Bayrak et al., 2009).
Oxidative C–H Functionalization
This chemical unit is involved in the synthesis of biologically potent derivatives through oxidative C–H bond formation strategies, contributing to greener and metal-free synthesis approaches (Mariappan et al., 2016).
Anticancer Evaluation
This compound derivatives have been synthesized and evaluated for their anticancer activities, offering insights into the development of new cancer therapies (Abdo & Kamel, 2015).
Novel Syntheses and Structural Studies
The compound aids in exploring new synthetic routes and structural studies of various heterocyclic compounds, enriching the field of organic chemistry and material science (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Quantum Mechanical Investigations
It has been used in density functional theory (DFT) studies and quantum mechanical investigations to understand molecular interactions and reaction pathways in novel pyridine derivatives (Ahmad et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine is the P2Y12 receptor in human platelets . The P2Y12 receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting.
Mode of Action
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine acts as an inhibitor of platelet aggregation . It achieves this by preventing the activation of the P2Y12 receptor . This inhibition of the P2Y12 receptor is the main mechanism by which it prevents blood clots from forming .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting the P2Y12 receptor, the compound prevents platelet aggregation, thereby reducing the risk of blood clot formation . Additionally, the compound has shown activity against endometriosis and polycystic ovary syndrome . It can also be used as a contraceptive for animals and humans because it blocks estrus cycles and ovulation in females .
Future Directions
Biochemical Analysis
Biochemical Properties
5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated inhibitory effects on platelet aggregation, which is crucial in preventing blood clot formation . Additionally, it has shown activity against endometriosis and polycystic ovary syndrome by preventing the activation of specific cellular pathways . The interactions of this compound with these biomolecules highlight its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, this compound can halt cancer cell proliferation and induce apoptosis. Furthermore, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction ultimately leads to cell death, making it a potential candidate for anticancer therapy. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic benefits, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolism and clearance from the body, impacting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its activity, with higher concentrations observed in certain cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . Its presence in these organelles can influence various cellular processes, including DNA replication, transcription, and energy metabolism. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, enhancing its therapeutic efficacy.
Properties
IUPAC Name |
5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416183 | |
Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-78-9 | |
Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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